molecular formula C4H7BrO3 B1602121 2-Bromo-3-methoxypropanoic acid CAS No. 65090-78-0

2-Bromo-3-methoxypropanoic acid

Cat. No. B1602121
CAS RN: 65090-78-0
M. Wt: 183 g/mol
InChI Key: PSAODTDHXIDDAT-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C4H7BrO3 and a molecular weight of 183 g/mol . It is typically available in liquid form .


Synthesis Analysis

The synthesis of 2-Bromo-3-methoxypropanoic acid involves the use of methyl 2-bromo-3-methoxypropionate in tetrahydrofuran (THF). The mixture is stirred at 10°C and lithium hydroxide monohydrate is added dropwise. After complete addition, the mixture is stirred for 1.5 hours. The colorless solution is then evaporated under reduced pressure to a small volume. The aqueous solution is taken to pH 3 with dilute sulfuric acid. The mixture is extracted with diethyl ether, and the organic phase is separated, washed with brine, dried over magnesium sulfate, and then evaporated under reduced pressure to give the required product .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methoxypropanoic acid is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and the InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-3-methoxypropanoic acid is a liquid at room temperature . It has a molecular weight of 183 g/mol . The compound’s InChI code is 1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) and its InChI key is PSAODTDHXIDDAT-UHFFFAOYSA-N .

Scientific Research Applications

  • Structural Elucidation

    • Field : Chemistry
    • Application Summary : 2-Bromo-3-methoxypropanoic acid has been used in the study of intermolecular interactions, particularly hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state .
    • Methods : The crystallization and structural elucidation of ®- and rac-2-bromo-3-methylbutyric acid were carried out to shed light on these aspects .
    • Results : The crystal structures of ®- and rac-2-bromo-3-methylbutyric acid were revealed by X-ray crystallography. Both compounds crystallize in the triclinic crystal system with Z = 2 .
  • Polymerization Reaction

    • Field : Organic Chemistry
    • Application Summary : 2-Bromo-3-methoxypropanoic acid has been used in the polymerization reaction of 2-bromo-3-methoxythiophene .
    • Methods : The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis .
    • Results : The results of this study were not detailed in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAODTDHXIDDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562123
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxypropanoic acid

CAS RN

65090-78-0
Record name 2-Bromo-3-methoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65090-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TF Schlaf - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
J Xie - 2022 - search.proquest.com
Natural products have been the main resource and inspiration for developing new immunosuppressants. For example, from 1981-2014, 8 out of 14 new immunosuppressive drugs …
Number of citations: 0 search.proquest.com

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